Quinupramine

Description

This compound has been approved in France under the brand name Kinupril, as an antidepressant.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

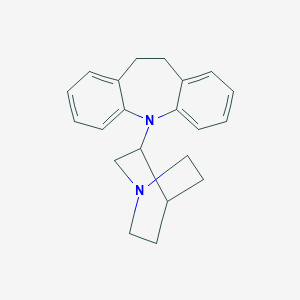

Structure

3D Structure

Properties

IUPAC Name |

11-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)23(19)21-15-22-13-11-18(21)12-14-22/h1-8,18,21H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBQCKFFSPGEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N3C4=CC=CC=C4CCC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865608 | |

| Record name | Quinupramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31721-17-2 | |

| Record name | Quinupramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinupramine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinupramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinupramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinupramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O61HFF4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Quinupramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from many other compounds in its class. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its core molecular interactions and their functional consequences. Through a detailed examination of its receptor binding affinities, effects on neurotransmitter systems, and downstream signaling pathways, this document aims to furnish researchers, scientists, and drug development professionals with an in-depth understanding of this compound's pharmacodynamics. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the complex biological processes involved.

Introduction

This compound, chemically known as 10,11-dihydro-5-(3-quinuclidinyl)-5H-dibenz[b,f]azepine, is a tricyclic antidepressant that has demonstrated efficacy in the treatment of depression. Unlike typical TCAs that primarily function as potent inhibitors of serotonin and norepinephrine reuptake, this compound exhibits a more complex mechanism of action.[1] Its therapeutic effects are believed to arise from a combination of interactions with various neurotransmitter receptors. This guide will dissect the multifaceted pharmacological actions of this compound, providing a granular view of its molecular targets and the subsequent cellular responses.

Receptor Binding Profile

The initial characterization of a drug's mechanism of action often begins with an assessment of its binding affinity to a panel of physiologically relevant receptors. The receptor binding profile of this compound has been determined through radioligand binding assays, which quantify the affinity of the drug for various targets.

Quantitative Binding Affinity Data

The binding affinities of this compound for a range of neurotransmitter receptors and transporters are summarized in the table below. The data are presented as inhibition constants (Ki), which represent the concentration of the drug required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

| Receptor/Transporter | Radioligand | Tissue Source | Ki (nM) | Reference |

| Muscarinic Cholinergic | [3H]Quinuclidinyl benzilate | Rat brain membranes | 3.04 (KD) | [2] |

| Histamine H1 | [3H]Mepyramine | Rat brain membranes | High Affinity | [3] |

| Serotonin S2 (5-HT2) | [3H]Spiroperidol | Rat brain membranes | High Affinity | [2] |

| Imipramine Binding Site (SERT) | [3H]Imipramine | Rat brain membranes | Low Affinity | [3] |

| α1-Adrenergic | [3H]WB-4101 | Rat brain membranes | Moderate Affinity | |

| α2-Adrenergic | [3H]Clonidine | Rat brain membranes | Low Affinity | |

| Dopamine D2 | [3H]Spiroperidol | Rat brain membranes | Low Affinity | |

| β-Adrenergic | [3H]Dihydroalprenolol | Rat brain membranes | Low Affinity |

Note: The study by Sakamoto et al. (1984) reported high affinity for muscarinic and histamine H1 receptors and low affinity for the imipramine binding site without providing specific Ki values in the abstract. The KD value for muscarinic cholinergic receptors is from a separate study where [3H]this compound was used as the radioligand.

Primary Pharmacological Actions

Based on its receptor binding profile, the primary pharmacological actions of this compound can be attributed to its potent antagonism of muscarinic cholinergic, histamine H1, and serotonin 5-HT2 receptors.

Muscarinic Acetylcholine Receptor Antagonism

This compound exhibits a high affinity for muscarinic acetylcholine receptors. This potent anticholinergic activity is a common feature of many tricyclic antidepressants and contributes to some of their therapeutic effects and side effects. The central anticholinergic action of this compound has been demonstrated in preclinical studies.

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. This action is responsible for the sedative effects commonly observed with this class of drugs and may also contribute to its anxiolytic and antidepressant properties.

Serotonin 5-HT2 Receptor Antagonism and Downregulation

A key aspect of this compound's mechanism of action is its interaction with the serotonin system. While it has a low affinity for the serotonin transporter (SERT), its antidepressant effects are strongly associated with the central serotonin system. Specifically, repeated administration of this compound leads to a downregulation of serotonin 5-HT2 receptors in the frontal cortex. This adaptive change is believed to be a crucial component of its therapeutic efficacy. The specific binding of [3H]this compound has been attributed in part to serotonin S2 receptors.

Effects on Monoamine Uptake

A pivotal finding in the study of this compound is its limited effect on the reuptake of monoamines such as serotonin and norepinephrine. This distinguishes it from many other tricyclic antidepressants, for which monoamine reuptake inhibition is a primary mechanism of action. Both in vitro and ex vivo studies have shown that this compound has minimal inhibitory effects on noradrenaline and serotonin uptake. This suggests that its antidepressant properties are not directly mediated by increasing the synaptic concentrations of these neurotransmitters through transporter blockade.

Experimental Protocols

The following sections provide an overview of the methodologies used to elucidate the mechanism of action of this compound.

Radioligand Binding Assays

To determine the binding affinity (Ki or KD) of this compound for various neurotransmitter receptors.

-

Membrane Preparation: Whole rat brains (excluding the cerebellum) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]QNB for muscarinic receptors, [3H]mepyramine for H1 receptors) at a fixed concentration and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

To assess the inhibitory effect of this compound on the reuptake of serotonin and norepinephrine into synaptosomes.

-

Synaptosome Preparation: Rat brain tissue (e.g., cortex, hypothalamus) is homogenized in a sucrose solution. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound or a reference inhibitor.

-

Initiation of Uptake: Radiolabeled monoamine (e.g., [3H]serotonin or [3H]norepinephrine) is added to the synaptosomal suspension to initiate uptake.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: The radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the monoamine uptake (IC50) is determined.

In Vivo Receptor Downregulation Studies

To investigate the effect of chronic this compound administration on the density of 5-HT2 receptors in the brain.

-

Animal Treatment: Rats are administered this compound (e.g., 10 mg/kg, p.o., twice daily) or vehicle for a specified period (e.g., 10 days).

-

Tissue Preparation: Following the treatment period, the animals are euthanized, and the brains are rapidly removed. The frontal cortex is dissected and used for membrane preparation as described in the radioligand binding assay protocol.

-

Radioligand Binding: Saturation binding experiments are performed on the cortical membranes using a 5-HT2 selective radioligand (e.g., [3H]ketanserin).

-

Data Analysis: Scatchard analysis is performed to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd) for the radioligand in the control and this compound-treated groups. A significant decrease in Bmax in the treated group indicates receptor downregulation.

Conclusion

The mechanism of action of this compound is complex and multifaceted, setting it apart from conventional tricyclic antidepressants. Its primary pharmacological profile is characterized by potent antagonism of muscarinic cholinergic, histamine H1, and serotonin 5-HT2 receptors. Notably, its antidepressant efficacy is not attributed to the inhibition of monoamine reuptake but is instead linked to the adaptive downregulation of 5-HT2 receptors in the frontal cortex following chronic administration. This in-depth technical guide provides a foundational understanding of this compound's pharmacodynamics, which can inform further research and guide the development of novel therapeutic agents with refined mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways offer a practical resource for scientists engaged in neuropsychopharmacology and drug discovery.

References

- 1. Effects of this compound on the central monoamine uptake systems and involvement of pharmacokinetics in its pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Receptor binding profile of this compound, a new tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Quinupramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other members of its class. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its receptor binding affinity, pharmacodynamic effects, and the experimental methodologies used to elucidate these characteristics. While extensive data exists on its receptor interactions and behavioral effects, quantitative pharmacokinetic parameters remain less well-defined in publicly accessible literature. This guide synthesizes available information to serve as a resource for researchers and professionals in drug development.

Introduction

This compound, chemically known as 10,11-dihydro-5-(3-quinuclidinyl)-5H-dibenz[b,f]azepine, is a tricyclic antidepressant that has been approved for use in France.[1] Like other TCAs, it exerts its therapeutic effects through the modulation of various neurotransmitter systems. However, its distinct receptor binding profile suggests a mechanism of action that diverges from traditional TCAs, which primarily act as potent serotonin and norepinephrine reuptake inhibitors. This guide delves into the core pharmacological aspects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its implicated signaling pathways.

Pharmacological Profile

Receptor Binding Affinity

This compound's interaction with various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the inhibition constants (Ki) of this compound for several key receptors in rat brain membranes.

| Receptor/Site | Radioligand | Tissue | Ki (nM) | Reference |

| Muscarinic Cholinergic | [3H]QNB | Rat Brain | 1.3 | [2] |

| Histamine H1 | [3H]Mepyramine | Rat Brain | 1.6 | [2] |

| Serotonin 5-HT2 | [3H]Spiperone | Rat Brain | 20 | [2] |

| Alpha-1 Adrenergic | [3H]WB4101 | Rat Brain | 130 | [2] |

| Alpha-2 Adrenergic | [3H]Clonidine | Rat Brain | 1300 | |

| Dopamine D2 | [3H]Spiperone | Rat Brain | 1400 | |

| Imipramine Binding Site | [3H]Imipramine | Rat Brain | 2500 | |

| Beta Adrenergic | [3H]DHA | Rat Brain | >10000 |

Data sourced from a reference citing Sakamoto H, et al. (1984).

This compound exhibits high affinity for muscarinic cholinergic and histamine H1 receptors, which is a common characteristic among many tricyclic antidepressants and is associated with side effects such as dry mouth, sedation, and weight gain. Its affinity for the serotonin 5-HT2 receptor is moderate, while its affinity for adrenergic and dopaminergic receptors is considerably lower. Notably, this compound has a very low affinity for the imipramine binding site, which is associated with the serotonin transporter, suggesting that direct serotonin reuptake inhibition is not its primary mechanism of action.

Pharmacokinetics

Following oral administration, this compound is absorbed and penetrates the central nervous system (CNS). Studies using radiolabeled this compound ([3H]this compound) in rats have shown that the unchanged drug constitutes a significant portion (60-75%) of the total radioactivity in the cerebral cortex, indicating that the parent compound is the primary active moiety in the brain. The metabolism of other tricyclic antidepressants often involves N-demethylation and hydroxylation by cytochrome P450 enzymes, followed by glucuronidation and renal excretion. While specific metabolic pathways for this compound have not been detailed, a similar metabolic fate is plausible.

Pharmacodynamics

The antidepressant effects of this compound are believed to be mediated primarily through its actions on the serotonergic system, despite its low affinity for the serotonin transporter. Chronic, but not acute, administration of this compound has been shown to cause a down-regulation of serotonin 5-HT2 receptors in the rat frontal cortex. This neuroadaptive change is a common feature of many effective antidepressant drugs and is thought to contribute to their therapeutic efficacy.

In animal models of depression, such as the forced swim test, this compound has demonstrated antidepressant-like effects. It has been shown to decrease the duration of immobility in rats at doses that do not significantly affect locomotor activity. Additionally, this compound exhibits potent central anticholinergic activity, as evidenced by its ability to antagonize physostigmine-induced lethality and oxotremorine-induced tremors.

Experimental Protocols

Radioligand Binding Assays

This protocol is a representative method for determining the affinity of a compound for muscarinic cholinergic receptors.

-

Tissue Preparation: Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a final protein concentration of approximately 1-2 mg/mL.

-

Binding Assay: The assay is performed in a final volume of 1 mL. To each tube, the following are added:

-

100 µL of various concentrations of this compound or competing ligand.

-

100 µL of [3H]Quinuclidinyl benzilate ([3H]QNB) at a final concentration of approximately 0.1 nM.

-

800 µL of the membrane preparation.

-

-

Incubation: The tubes are incubated at 25°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed three times with 5 mL of ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent muscarinic antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

This protocol outlines a typical procedure for assessing binding to histamine H1 receptors.

-

Tissue Preparation: Rat cortical membranes are prepared as described for the muscarinic receptor binding assay.

-

Binding Assay: The assay is conducted in a final volume of 250 µL in a 96-well plate. Each well contains:

-

50 µL of varying concentrations of this compound or a reference compound.

-

50 µL of [3H]Mepyramine at a final concentration near its Kd (e.g., 1-2 nM).

-

150 µL of the membrane preparation.

-

-

Incubation: The plate is incubated at 25°C for 120 minutes.

-

Filtration: The reaction is terminated by rapid filtration over a glass fiber filter plate, followed by washing with ice-cold buffer.

-

Quantification: Scintillation fluid is added to the dried filters, and radioactivity is counted using a microplate scintillation counter.

-

Data Analysis: Non-specific binding is defined in the presence of a saturating concentration of a known H1 antagonist (e.g., 10 µM mianserin). The Ki value is determined from the IC50 using the Cheng-Prusoff equation.

Forced Swim Test (Rat)

This behavioral assay is widely used to screen for antidepressant activity.

-

Apparatus: A transparent cylindrical tank (40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session: On the first day, each rat is individually placed in the cylinder for a 15-minute period. This session is for habituation and to induce a state of behavioral despair.

-

Test session: 24 hours after the pre-test, the rats are administered this compound or a vehicle control. After a specified pretreatment time (e.g., 30-60 minutes), they are placed back into the swim cylinder for a 5-minute test session.

-

-

Data Collection: The entire 5-minute test session is recorded for later analysis. The primary behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: The total duration of immobility during the last 4 minutes of the 5-minute test session is scored. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Signaling Pathways

5-HT2A Receptor Gq-Coupled Signaling Pathway

The down-regulation of 5-HT2A receptors by this compound suggests an interaction with its signaling cascade. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

β-Arrestin Signaling Pathway in GPCR Regulation

GPCR signaling is also regulated by β-arrestins, which are involved in receptor desensitization and internalization, processes that can be affected by chronic drug administration.

References

Quinupramine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of quinupramine, a tricyclic antidepressant. The information is compiled to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and neuropharmacology. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key concepts and workflows.

Receptor Binding Affinity of this compound

This compound exhibits a distinct receptor binding profile, characterized by high affinity for muscarinic cholinergic and histamine H1 receptors.[1] Its interaction with other neurotransmitter receptors, particularly those for serotonin and norepinephrine, is also of significant interest in understanding its therapeutic effects and side-effect profile.

Data Presentation: this compound Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of this compound to various neurotransmitter receptors. The data is primarily derived from studies on rat brain membranes.[1]

| Receptor/Site | Radioligand | Tissue Source | Ki (nM) | Reference |

| Muscarinic Cholinergic | [3H]Quinuclidinyl benzilate | Rat Brain Membranes | High Affinity | [1] |

| Histamine H1 | [3H]Mepyramine | Rat Brain Membranes | High Affinity | [1] |

| Imipramine Binding Site (Serotonin Transporter) | [3H]Imipramine | Rat Brain Membranes | Low Affinity** | [1] |

| Serotonin S2 | [3H]Spiperone | Rat Brain Membranes | Contributes to binding*** |

*The term "high affinity" is used as the primary source does not provide a specific Ki value but notes it as a key characteristic. **The affinity for the imipramine binding site was reported to be one-seventieth that of imipramine itself. ***Specific binding of [3H]this compound has been attributed to both muscarinic cholinergic and serotonin S2 receptors.

Experimental Protocols

The determination of receptor binding affinities for compounds like this compound predominantly relies on competitive radioligand binding assays. This technique measures the ability of a test compound (unlabeled this compound) to displace a radioactively labeled ligand from its receptor.

Methodology: Competitive Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay, typical for the characterization of tricyclic antidepressants.

Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.

Materials:

-

Tissue Preparation: Whole rat brains or specific brain regions (e.g., cortex, hippocampus).

-

Buffers:

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions like MgCl2 or CaCl2 as required for the receptor)

-

-

Radioligand: A high-affinity, specific radiolabeled ligand for the receptor of interest (e.g., [3H]QNB for muscarinic receptors, [3H]mepyramine for H1 receptors).

-

Unlabeled Ligand: this compound in a range of concentrations.

-

Displacer: A high concentration of a known ligand for the target receptor to determine non-specific binding.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Rat brains are dissected and homogenized in ice-cold homogenization buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or Lowry assay).

-

-

Binding Assay:

-

The assay is performed in triplicate in microcentrifuge tubes or a 96-well plate.

-

Each tube/well contains:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of the radioligand.

-

A variable concentration of unlabeled this compound (or buffer for total binding, or the displacer for non-specific binding).

-

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Measurement of Radioactivity:

-

The filters are placed in scintillation vials with scintillation fluid.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

The following diagrams illustrate the key concepts and workflows related to the receptor binding affinity of this compound.

References

In Vitro Effects of Quinupramine on Monoamine Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinupramine, a tricyclic antidepressant, is distinguished from many of its structural relatives by its pharmacological mechanism of action. Extensive in vitro and ex vivo studies have demonstrated that this compound has minimal inhibitory effects on the reuptake of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] Unlike typical tricyclic antidepressants (TCAs) such as imipramine, the therapeutic efficacy of this compound is not attributed to the blockade of monoamine transporters.[1] This guide provides a comprehensive overview of the in vitro evaluation of this compound's effects on monoamine uptake, presents comparative data, details the experimental protocols for assessing these interactions, and illustrates the underlying cellular mechanisms and workflows.

Data Presentation: Comparative Inhibitory Effects on Monoamine Transporters

Quantitative analysis of this compound's interaction with monoamine transporters reveals a notable lack of potent inhibition. While specific IC50 or Ki values for this compound are not extensively reported in the literature, likely due to its low potency, studies have concluded it has "few effects" on norepinephrine and serotonin uptake.[1] For comparative context, the following tables summarize the inhibitory profile of this compound alongside Imipramine, a classic TCA known to inhibit these transporters.[1]

Table 1: Inhibition of Serotonin Transporter (SERT)

| Compound | Inhibition Constant (Ki, nM) | IC50 (nM) | Species/Assay Type |

|---|---|---|---|

| This compound | > 10,000 (Implied) | Not Reported | Rat Brain Homogenate |

| Imipramine | 1 - 10 | 4 - 20 | Rat/Human; Radioligand Binding/Uptake |

Data for Imipramine is compiled from various sources for representative purposes. This compound's implied high Ki is based on qualitative findings of its weak effect.[1]

Table 2: Inhibition of Norepinephrine Transporter (NET)

| Compound | Inhibition Constant (Ki, nM) | IC50 (nM) | Species/Assay Type |

|---|---|---|---|

| This compound | > 10,000 (Implied) | Not Reported | Rat Brain Homogenate |

| Imipramine | 10 - 40 | 25 - 100 | Rat/Human; Radioligand Binding/Uptake |

Data for Imipramine is compiled from various sources for representative purposes. This compound's implied high Ki is based on qualitative findings of its weak effect.

Table 3: Inhibition of Dopamine Transporter (DAT)

| Compound | Inhibition Constant (Ki, nM) | IC50 (nM) | Species/Assay Type |

|---|---|---|---|

| This compound | > 10,000 (Implied) | Not Reported | Rat Brain Homogenate |

| Imipramine | > 1,000 | > 1,000 | Rat/Human; Radioligand Binding/Uptake |

Data for Imipramine is compiled from various sources for representative purposes. Most TCAs, including Imipramine, are weak inhibitors of DAT.

Experimental Protocols

The evaluation of a compound's effect on monoamine transporters is typically conducted using two primary in vitro techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This method quantifies the affinity of a test compound (e.g., this compound) for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to the transporter.

Methodology:

-

Membrane Preparation:

-

Source: Tissues from specific brain regions rich in the transporter of interest (e.g., rat striatum for DAT, cortex for NET/SERT) or cell lines stably expressing the human recombinant transporter (e.g., HEK293-hSERT).

-

Procedure: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a standard method like the BCA assay.

-

-

Assay Procedure (96-well plate format):

-

Total Binding: Wells contain the membrane preparation, a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, or [³H]-WIN 35,428 for DAT) at a concentration near its Kd value, and assay buffer.

-

Non-specific Binding (NSB): Wells contain the same components as the total binding wells, plus a high concentration of a known, non-labeled inhibitor (e.g., 10 µM of the unlabeled reference compound) to saturate the specific binding sites.

-

Competition Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound). A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

-

Incubation & Filtration:

-

The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Filters are washed multiple times with ice-cold wash buffer.

-

-

Data Analysis:

-

The radioactivity on the filters is measured using liquid scintillation counting.

-

Specific binding is calculated by subtracting the NSB from the total binding.

-

The data from the competition binding wells are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Uptake Inhibition Assay

This functional assay directly measures the ability of a test compound to block the transport of a radiolabeled monoamine substrate into synaptosomes or cells expressing the transporter.

Methodology:

-

Preparation of Synaptosomes or Transfected Cells:

-

Synaptosomes: Crude synaptosomal fractions are prepared from fresh brain tissue by homogenization and differential centrifugation.

-

Transfected Cells: Adherent cells (e.g., HEK293) expressing the transporter of interest are cultured in multi-well plates.

-

-

Uptake Assay Procedure:

-

The cells or synaptosomes are washed and pre-incubated for a short period (e.g., 5-10 minutes) with either vehicle or varying concentrations of the test compound (this compound).

-

The uptake reaction is initiated by adding a radiolabeled monoamine substrate (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) at a concentration typically near its Km value for the transporter.

-

The incubation is carried out for a short, defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C) within the linear range of uptake.

-

Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a known potent inhibitor.

-

-

Termination and Measurement:

-

The uptake is terminated by rapidly washing the cells/synaptosomes with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

The cells are then lysed (e.g., with 1% SDS), and the intracellular radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of specifically transported substrate is calculated by subtracting the non-specific uptake from the total uptake.

-

The results are expressed as a percentage of the control (vehicle-treated) uptake.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of the specific monoamine uptake, is determined by non-linear regression analysis of the concentration-response curve.

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes described in the experimental protocols and the underlying biological mechanism.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Mechanism of Monoamine Reuptake and Inhibition.

Conclusion

The available in vitro evidence strongly indicates that this compound is not a potent inhibitor of monoamine reuptake transporters (SERT, NET, and DAT). This differentiates it from many other tricyclic antidepressants, for which monoamine transporter inhibition is a primary mechanism of action. While this compound's antidepressant effects are likely mediated by other neurochemical systems, the standardized in vitro assays detailed in this guide remain the gold standard for characterizing the activity of any novel compound at these critical CNS targets. For drug development professionals, this underscores the importance of comprehensive pharmacological profiling to elucidate the true mechanism of action, rather than relying on structural classification alone.

References

Pharmacokinetics and Metabolism of Quinupramine in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine, a tricyclic antidepressant, has demonstrated a unique pharmacological profile. Understanding its pharmacokinetics and metabolism in preclinical models is crucial for its development and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the methodologies employed to study the absorption, distribution, metabolism, and excretion (ADME) of this compound and similar compounds in rats. While specific quantitative pharmacokinetic data for this compound in rats is limited in publicly available literature, this guide outlines the established experimental protocols and data analysis techniques used for tricyclic antidepressants. It also presents a hypothetical metabolic pathway for this compound based on the known biotransformation of related compounds.

Introduction

This compound is a tricyclic antidepressant that has been studied for its effects on the central nervous system.[1] Early research indicates that after oral administration in rats, a significant portion of the compound crosses the blood-brain barrier, with unchanged this compound accounting for 60-75% of the total radioactivity in the cerebral cortex.[1] This suggests that while the parent drug is active in the central nervous system, metabolism does occur. A thorough characterization of its pharmacokinetic profile and metabolic fate is essential for predicting its efficacy and safety.

This guide details the standard experimental procedures for conducting pharmacokinetic and metabolism studies of tricyclic antidepressants like this compound in a rat model.

In Vivo Pharmacokinetic Studies

In vivo studies in rats are fundamental to understanding the ADME properties of a drug candidate in a whole-organism system.

Experimental Protocols

A typical in vivo pharmacokinetic study in rats involves the following steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

-

Drug Administration: this compound, formulated in a suitable vehicle (e.g., saline, polyethylene glycol), is administered to rats, typically via oral gavage (p.o.) or intravenous (i.v.) injection.

-

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein or via cannulation of the jugular vein at predetermined time points after drug administration. Plasma is separated by centrifugation.

-

Urine and Feces: Rats are housed in metabolic cages to allow for the separate and timed collection of urine and feces. This is crucial for determining the routes and extent of excretion.

-

Tissues: At the end of the study, tissues such as the brain, liver, and kidneys can be harvested to assess drug distribution.

-

Bioanalytical Method

The quantification of this compound and its potential metabolites in biological matrices is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

-

Sample Preparation: This usually involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma, urine, or tissue homogenates.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analyte(s) from endogenous matrix components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification.

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Symbol | Unit | Value (Hypothetical) | Description |

| Maximum Plasma Concentration | Cmax | ng/mL | 250 | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | h | 2 | The time at which Cmax is reached. |

| Area Under the Curve (0 to t) | AUC(0-t) | ng·h/mL | 1500 | The total drug exposure up to the last measured time point. |

| Area Under the Curve (0 to ∞) | AUC(0-∞) | ng·h/mL | 1650 | The total drug exposure extrapolated to infinity. |

| Elimination Half-Life | t½ | h | 8 | The time required for the plasma concentration to decrease by half. |

| Clearance | CL/F | L/h/kg | 1.5 | The volume of plasma cleared of the drug per unit time, adjusted for bioavailability. |

| Volume of Distribution | Vd/F | L/kg | 15 | The apparent volume into which the drug distributes in the body. |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.

In Vitro Metabolism Studies

In vitro models, particularly rat liver microsomes, are instrumental in identifying metabolic pathways and the enzymes responsible for drug biotransformation.

Experimental Protocol

-

Incubation: this compound is incubated with rat liver microsomes in the presence of a NADPH-generating system to initiate phase I metabolic reactions.

-

Time Points: Aliquots of the incubation mixture are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

-

Metabolite Identification: The samples are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

The results from in vitro metabolism studies are typically presented by identifying the chemical structures of the metabolites formed.

Table 2: Potential Phase I Metabolites of this compound

| Metabolic Reaction | Potential Metabolite | Description |

| Hydroxylation | Hydroxy-Quinupramine | Addition of a hydroxyl group to the tricyclic ring system or the quinuclidine moiety. |

| N-Demethylation | Desmethyl-Quinupramine | Removal of a methyl group from a nitrogen atom. |

| N-Oxidation | This compound-N-oxide | Addition of an oxygen atom to a nitrogen atom. |

Note: These are potential metabolic pathways based on the known metabolism of other tricyclic antidepressants. Specific metabolites for this compound need to be experimentally determined.

Metabolism of this compound

Based on the metabolism of other tricyclic antidepressants, this compound is likely metabolized in the liver by cytochrome P450 (CYP) enzymes.

Hypothetical Metabolic Pathway

The primary metabolic routes for tricyclic antidepressants involve oxidation reactions.

Excretion

The elimination of this compound and its metabolites is expected to occur via both renal and fecal routes. Studies with other drugs show that after oral administration in rats, a significant portion of the dose can be excreted in the feces, while a smaller percentage is found in the urine. The exact percentages for this compound would need to be determined experimentally.

Table 3: Hypothetical Excretion Profile of this compound in Rats

| Excretion Route | Percentage of Administered Dose (Hypothetical) |

| Urine | 10 - 20% |

| Feces | 80 - 90% |

Note: These values are hypothetical and based on general observations for similar compounds. The actual excretion profile of this compound needs to be experimentally determined.

Conclusion

References

Quinupramine Central Nervous System Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine, a tricyclic antidepressant, exhibits a distinct pharmacological profile, notably its atypical mechanism of action compared to other members of its class. While it is established that this compound penetrates the central nervous system (CNS) to exert its therapeutic effects, specific quantitative data on its brain-to-plasma concentration ratios and blood-brain barrier permeability are not extensively available in publicly accessible literature. This technical guide synthesizes the existing knowledge on this compound's CNS penetration, drawing upon qualitative evidence and comparative data from other atypical tricyclic antidepressants. Furthermore, it details relevant experimental protocols for quantifying CNS penetration and elucidates the key signaling pathways influenced by this compound within the brain.

Quantitative Data on CNS Penetration

Direct quantitative metrics for this compound's CNS penetration, such as the brain-to-plasma concentration ratio (Kp), the unbound brain-to-unbound plasma concentration ratio (Kp,uu), and cerebrospinal fluid (CSF) to plasma ratios, are not readily found in published studies. However, early research using radiolabeled [3H]this compound in rats provided significant qualitative evidence of its ability to cross the blood-brain barrier. Following a single oral administration, it was observed that the unchanged drug constituted 60-75% of the total radioactivity detected in the cerebral cortex, confirming its substantial entry into the brain in its active form[1].

To provide a contextual framework for researchers, the following table summarizes CNS penetration data for other tricyclic and atypical antidepressants. These values offer a comparative perspective on the potential range of CNS distribution for compounds with similar structural scaffolds.

Table 1: Comparative CNS Penetration Data of Selected Tricyclic and Atypical Antidepressants

| Compound | Species | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | CSF-to-Plasma Ratio | Reference(s) |

| Amitriptyline | Rat (chronic) | Linear relationship observed | - | - | [2] |

| Amoxapine | - | Penetrates the CNS | - | - | [3][4] |

| Tianeptine | - | Readily penetrates the CNS | - | - | [5] |

Note: The table highlights the general CNS penetration of these agents. Specific quantitative values can vary significantly based on experimental conditions.

Experimental Protocols

This section outlines detailed methodologies for key experiments to determine the CNS penetration of a compound like this compound. These protocols are based on established methods for tricyclic antidepressants and can be adapted for specific research needs.

In Vivo Determination of Brain-to-Plasma Ratio (Kp)

This protocol describes the in vivo measurement of this compound concentrations in brain tissue and plasma to calculate the Kp value.

Workflow for In Vivo Kp Determination

Caption: Workflow for in vivo determination of the brain-to-plasma ratio (Kp).

Methodology:

-

Animal Dosing: Administer this compound to a cohort of rats at a specified dose and route (e.g., 10 mg/kg, oral gavage).

-

Sample Collection: At designated time points post-administration, collect blood samples via tail vein or cardiac puncture. Subsequently, euthanize the animals and immediately excise the brains.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate plasma.

-

Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

-

-

Sample Analysis: Extract this compound from plasma and brain homogenate samples. Quantify the concentration of the drug in each matrix using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Calculation: The Kp is calculated as the ratio of the total concentration of this compound in the brain to the total concentration in plasma at each time point.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol outlines a common in vitro method to assess the permeability of a compound across a cell-based model of the blood-brain barrier, such as Caco-2 or MDCK cell monolayers.

Workflow for In Vitro BBB Permeability Assay

References

- 1. Effects of this compound on the central monoamine uptake systems and involvement of pharmacokinetics in its pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Amoxapine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticholinergic Properties of Quinupramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine, a tricyclic antidepressant, exhibits significant anticholinergic properties, which contribute to both its therapeutic profile and its side-effect profile. This technical guide provides a comprehensive overview of the anticholinergic characteristics of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While specific binding affinities for individual muscarinic receptor subtypes (M1-M5) for this compound are not extensively documented in publicly available literature, this guide contextualizes its activity through its overall muscarinic receptor affinity and in comparison with other tricyclic antidepressants.

Quantitative Anticholinergic Profile of this compound

This compound demonstrates a high affinity for muscarinic cholinergic receptors. The primary quantitative data available is from radioligand binding assays performed on rat brain membranes.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |

| This compound | [3H]-Dexetimide | Rat brain membranes | 1.1 | [1] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

In a separate study characterizing the binding of [3H]this compound to rat brain membrane fractions, a dissociation constant (KD) of 3.04 nM was determined. However, this binding was attributed to both muscarinic cholinergic and serotonin S2 receptors, highlighting the need for further studies on its receptor selectivity.

Comparative Anticholinergic Profile

To contextualize the anticholinergic potency of this compound, it is useful to compare its general muscarinic receptor affinity with that of other well-characterized tricyclic antidepressants.

Table 2: Comparative Muscarinic Receptor Affinities of Tricyclic Antidepressants

| Compound | Ki (nM) at Muscarinic Receptors |

| This compound | 1.1 |

| Amitriptyline | 1-20 |

| Imipramine | 20-100 |

| Desipramine | 100-500 |

| Nortriptyline | 50-200 |

Data for comparator compounds are aggregated from multiple sources for illustrative purposes.

In Vivo Evidence of Anticholinergic Activity

Functional studies in animal models have confirmed the central anticholinergic action of this compound. These experiments typically involve the antagonism of effects induced by cholinergic agonists.

Table 3: In Vivo Functional Assays Demonstrating Anticholinergic Effects of this compound

| Experimental Model | Cholinergic Agonist | Effect Measured | Result with this compound | Reference |

| Mice | Physostigmine | Lethality | Antagonized | [2] |

| Mice | Oxotremorine | Tremor | Antagonized | [2] |

Muscarinic Receptor Signaling Pathways

This compound exerts its anticholinergic effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G proteins and initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Visualizing Muscarinic Receptor Signaling

Signaling pathway of Gq-coupled muscarinic receptors (M1, M3, M5).

Signaling pathway of Gi-coupled muscarinic receptors (M2, M4).

Detailed Experimental Protocols

The following sections describe the general methodologies used in the key experiments cited for determining the anticholinergic properties of compounds like this compound.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.

Experimental Workflow:

References

Quinupramine's Interaction with Serotonin S2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupramine, a tricyclic antidepressant (TCA), has a complex pharmacological profile that includes interactions with various neurotransmitter systems. This technical guide provides an in-depth analysis of the effects of this compound on serotonin S2 receptors, a key area of interest for understanding its mechanism of action and potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Findings on this compound and Serotonin S2 Receptors

This compound has been identified as a moderate antagonist of serotonin S2 (5-HT2) receptors.[1] This interaction is a significant aspect of its pharmacological activity. Chronic administration of this compound has been demonstrated to cause a down-regulation of 5-HT2 receptors in the frontal cortex of rats. This effect was determined through [3H]ketanserin binding assays, a standard method for labeling 5-HT2A receptors.[2][3] This down-regulation suggests that the antidepressant effects of this compound may be, in part, mediated by long-term adaptive changes in the serotonin system.

In addition to its effects on serotonin S2 receptors, this compound also exhibits a high affinity for muscarinic cholinergic and histamine H1 receptors.[2] Its affinity for the serotonin transporter (SERT), the primary target for many antidepressants, is considered weak.[1]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound for various receptors, with a focus on the serotonin S2 receptor. The data is derived from a key study by Sakamoto et al. (1984), which characterized the receptor binding profile of this compound in rat brain membranes.

| Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |

| Serotonin S2 | [3H]Spiperone | 23 | Rat cerebral cortex | Sakamoto et al., 1984 |

| Histamine H1 | [3H]Mepyramine | 1.1 | Rat cerebral cortex | Sakamoto et al., 1984 |

| Muscarinic Cholinergic | [3H]QNB | 1.9 | Rat cerebral cortex | Sakamoto et al., 1984 |

| Alpha-1 Adrenergic | [3H]WB-4101 | 37 | Rat brain (minus cerebellum) | Sakamoto et al., 1984 |

| Alpha-2 Adrenergic | [3H]Clonidine | 1100 | Rat cerebral cortex | Sakamoto et al., 1984 |

| Dopamine D2 | [3H]Spiperone | 780 | Rat striatum | Sakamoto et al., 1984 |

| Serotonin Uptake Site | [3H]Imipramine | 1100 | Rat cerebral cortex | Sakamoto et al., 1984 |

| Beta Adrenergic | [3H]DHA | >10000 | Rat cerebral cortex | Sakamoto et al., 1984 |

Note: The study by Sakamoto et al. (1984) used [3H]Spiperone to label serotonin S2 receptors. While [3H]Spiperone can also bind to dopamine D2 receptors, the experimental conditions were designed to selectively measure its binding to S2 receptors in the cerebral cortex.

Experimental Protocols

Radioligand Binding Assay for 5-HT2 Receptors (as adapted from Sakamoto et al., 1984)

This protocol outlines the methodology used to determine the binding affinity of this compound for serotonin S2 receptors.

1. Membrane Preparation:

-

Male Wistar rats are decapitated, and the cerebral cortex is rapidly dissected on ice.

-

The tissue is homogenized in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7).

-

The homogenate is centrifuged at 50,000 x g for 10 minutes.

-

The resulting pellet is resuspended in the same volume of buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.

-

The suspension is centrifuged again, and the final pellet is resuspended in 50 volumes of 50 mM Tris-HCl buffer (pH 7.4).

2. Binding Assay:

-

The assay is performed in a final volume of 2 ml.

-

The reaction mixture contains:

-

1.6 ml of the membrane suspension.

-

0.2 ml of [3H]Spiperone (final concentration of 0.2 nM).

-

0.2 ml of this compound at various concentrations or buffer (for total binding).

-

-

Non-specific binding is determined in the presence of 1 µM (+)butaclamol.

-

The mixture is incubated at 37°C for 20 minutes.

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters.

-

The filters are washed three times with 5 ml of ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

3. Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by log-probit analysis.

-

The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT2A Receptor Signaling Pathway and Antagonism by this compound

Caption: 5-HT2A receptor signaling and this compound's antagonistic action.

Experimental Workflow for Radioligand Binding Assaydot

References

An In-depth Technical Guide to Quinupramine: Chemical Properties, Pharmacodynamics, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine is a tricyclic antidepressant (TCA) with a distinct pharmacological profile characterized by potent anticholinergic and antihistaminic activities, alongside a nuanced interaction with serotonergic systems. This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, with the systematic name (±)-11-quinuclidin-3-yl-5,6-dihydrobenzo[b][1]benzazepine, is a tertiary amine tricyclic antidepressant.[2] Its core structure is a dibenzazepine ring system, common to many TCAs, but it is distinguished by a quinuclidine moiety in its side chain.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₄N₂ | [1][3] |

| Molar Mass | 304.43 g/mol | [1] |

| CAS Number | 31721-17-2 | |

| Appearance | Crystals | |

| Melting Point | 150 °C | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Pharmacodynamics

This compound's therapeutic and side-effect profile is dictated by its interactions with a range of neurotransmitter receptors. Unlike many other TCAs, it is a relatively weak inhibitor of serotonin and norepinephrine reuptake. Its primary mechanism is believed to involve the modulation of various receptor systems.

Receptor Binding Affinity

This compound exhibits high affinity for muscarinic acetylcholine receptors and histamine H1 receptors, which accounts for its potent anticholinergic and sedative side effects, respectively. It also demonstrates a moderate affinity for serotonin 5-HT2 receptors.

| Receptor Target | Binding Affinity (Ki, nM) |

| Muscarinic Acetylcholine Receptors | High Affinity |

| Histamine H1 Receptors | High Affinity |

| Serotonin 5-HT2 Receptors | Moderate Affinity |

| Serotonin Transporter (SERT) | Weak Affinity |

| Norepinephrine Transporter (NET) | Weak Affinity |

Note: Specific Ki values for this compound are not consistently reported across publicly available literature. The affinities are described qualitatively based on comparative studies with other TCAs.

Signaling Pathways

The primary signaling activities of this compound are centered on its antagonist actions at muscarinic, histaminic, and serotonergic receptors.

Pharmacokinetics

Pharmacokinetic studies in animal models indicate that this compound is orally bioavailable and can cross the blood-brain barrier.

| Parameter | Value (in rats) |

| Elimination Half-life | 33 hours |

| Protein Binding | High (typical for TCAs) |

| Metabolism | Hepatic |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the characterization of this compound, based on standard methodologies for tricyclic antidepressants.

Receptor Binding Assay (In Vitro)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., muscarinic acetylcholine receptor) in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., cortex for 5-HT2 receptors, striatum for muscarinic receptors)

-

Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

-

Assay buffer (e.g., Tris-HCl with relevant ions)

-

Radioligand specific to the receptor of interest (e.g., [³H]-ketanserin for 5-HT2 receptors, [³H]-QNB for muscarinic receptors)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: a. Euthanize a rat according to approved animal care protocols and dissect the desired brain region on ice. b. Homogenize the tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Binding Assay: a. In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes with excess non-labeled ligand to determine non-specific binding, and tubes with only radioligand and membrane for total binding. b. Incubate the tubes at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C). c. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. d. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. e. Place the filters in scintillation vials with scintillation fluid.

-

Data Analysis: a. Measure the radioactivity of the filters using a liquid scintillation counter. b. Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. c. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. d. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve. e. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2 Receptor Downregulation Study (In Vivo)

This protocol describes an in vivo experiment to assess the effect of chronic this compound administration on the density of 5-HT2 receptors in the rat brain.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., saline or distilled water)

-

Materials for receptor binding assay as described in section 3.1.

Procedure:

-

Animal Treatment: a. Divide rats into two groups: a control group receiving the vehicle and a treatment group receiving this compound. b. Administer this compound (e.g., 10 mg/kg, orally) or vehicle to the respective groups daily for a period of 14-21 days.

-

Tissue Collection and Analysis: a. 24 hours after the final dose, euthanize the rats and dissect the frontal cortex. b. Prepare brain membranes from the frontal cortex of each animal as described in the receptor binding assay protocol (Section 3.1). c. Perform a saturation binding assay using a range of concentrations of a 5-HT2 receptor radioligand (e.g., [³H]-ketanserin) to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).

-

Data Analysis: a. Analyze the saturation binding data using Scatchard analysis to determine the Bmax (receptor density) and Kd (receptor affinity) for each animal. b. Compare the mean Bmax values between the this compound-treated group and the control group using an appropriate statistical test (e.g., t-test). A significant decrease in Bmax in the treated group indicates receptor downregulation.

Synthesis Overview

The synthesis of this compound, as a tricyclic compound, generally involves the formation of the central dibenzazepine ring system followed by the attachment of the quinuclidinyl side chain. A generalized synthetic scheme is presented below.

Conclusion

This compound is a tricyclic antidepressant with a pharmacological profile dominated by its potent antagonism of muscarinic and histamine H1 receptors. Its relatively weak effects on monoamine reuptake distinguish it from many other TCAs. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and similar compounds. A thorough understanding of its chemical properties and mechanism of action is crucial for its potential therapeutic applications and for the development of novel psychotropic agents.

References

- 1. Effects of this compound on the central monoamine uptake systems and involvement of pharmacokinetics in its pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The complex binding of tricyclic antidepressants to rat brain: the case of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific tricyclic antidepressant binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Quinupramine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel derivatives of Quinupramine, a tricyclic antidepressant. The document outlines the core synthetic strategies, detailed experimental protocols, and the key signaling pathways associated with this compound's mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and logical and experimental workflows are visualized using diagrams.

Introduction

This compound is a tricyclic antidepressant (TCA) characterized by a dibenz[b,f]azepine core structure with a quinuclidinyl moiety attached to the nitrogen atom of the azepine ring.[1] Like other TCAs, its therapeutic effects are primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS).[1] Specifically, the antidepressant activity of this compound is associated with the central serotonin system.[1] The development of novel this compound derivatives is a promising avenue for enhancing therapeutic efficacy, improving the side-effect profile, and exploring new pharmacological applications. This guide focuses on the synthetic approaches to generate such novel analogs.

Core Synthetic Strategy

The synthesis of this compound and its novel derivatives primarily revolves around the construction of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold, followed by the N-alkylation to introduce the quinuclidinyl group or its modified versions.

Synthesis of the Dibenzazepine Core

The 10,11-dihydro-5H-dibenzo[b,f]azepine core can be synthesized through several methods, including ring expansion, metal-catalyzed cyclization, and amine condensation. A common and efficient approach involves a three-step process starting from commercially available materials.[2] This method allows for the straightforward synthesis of substituted dibenzazepine scaffolds, which are precursors to novel this compound derivatives.[2]

N-Functionalization of the Dibenzazepine Core

The final and crucial step in the synthesis of this compound derivatives is the N-alkylation of the 10,11-dihydro-5H-dibenzo[b,f]azepine core. This is typically achieved by reacting the dibenzazepine with a suitable quinuclidinyl derivative, such as 3-chloroquinuclidine, in the presence of a base. This reaction allows for the introduction of the characteristic quinuclidinyl moiety. Modifications to the quinuclidine ring or the linker can be introduced at this stage to generate novel analogs.

Quantitative Data of Synthesized Dibenzazepine Derivatives

While specific data for a wide range of novel this compound derivatives is not extensively available in the public domain, the following table presents representative data for the synthesis of related dibenzazepine derivatives, which serves as a reference for expected yields and characteristics.

| Compound ID | R1 | R2 | Amine | Yield (%) | M.p. (°C) | Reference |

| 1a | H | H | Pyrrolidine | 80 | 142-144 | |

| 1b | H | H | 1-Phenylpiperazine | 75 | 165-167 | |

| 2a | H (dihydro) | H (dihydro) | Pyrrolidine | 85 | 118-120 | |

| 2b | H (dihydro) | H (dihydro) | 1-Phenylpiperazine | 82 | 135-137 |

Experimental Protocols

General Protocol for the Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

This three-step protocol provides a versatile method for obtaining the dibenzazepine core, which can then be further modified.

-

Nucleophilic Addition: A substituted o-nitrobenzyl chloride is reacted with a 2-chlorobenzaldehyde using tetrakis(dimethylamino)ethylene (TDAE) as a mild reductant to facilitate a nucleophilic addition.

-

Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine, yielding a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative.

-

Intramolecular Buchwald–Hartwig Coupling: The final cyclization to form the dibenzazepine scaffold is achieved through an intramolecular Buchwald–Hartwig coupling reaction.

General Protocol for N-Alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine

This protocol describes the introduction of the side chain to the dibenzazepine core.

-

To a solution of 10,11-dihydro-5H-dibenzo[b,f]azepine in a suitable solvent (e.g., dry dioxane), a base (e.g., triethylamine) is added.

-

A solution of the desired alkyl halide (e.g., 3-chloroquinuclidine or a derivative) in the same solvent is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature or heated as required to drive the reaction to completion.

-

The resulting product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

This compound's Putative Signaling Pathway